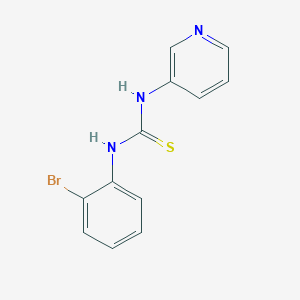

1-(2-Bromophenyl)-3-pyridin-3-ylthiourea

Description

1-(2-Bromophenyl)-3-pyridin-3-ylthiourea is a halogenated thiourea derivative characterized by a bromine atom at the ortho position of the phenyl ring and a pyridin-3-yl group attached via a thiourea linkage. Thiourea derivatives are widely studied for their biological activities, particularly as ligands in metal complexes with antimicrobial properties . This compound has been synthesized through reactions involving thiourea precursors, as exemplified by the preparation of analogous structures like 1-(2-bromophenyl)-3-butythiourea, which can undergo further transformations to yield tetrazole derivatives .

Properties

IUPAC Name |

1-(2-bromophenyl)-3-pyridin-3-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3S/c13-10-5-1-2-6-11(10)16-12(17)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQLOESSYYMPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC2=CN=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795796 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-pyridin-3-ylthiourea typically involves the reaction of 2-bromophenyl isothiocyanate with 3-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and palladium catalysts.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: Products include various substituted phenyl and pyridinyl derivatives.

Oxidation Reactions: Products include sulfonyl derivatives.

Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

1-(2-Bromophenyl)-3-pyridin-3-ylthiourea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the bromophenyl and pyridinyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Antitubercular Activity of Halogenated Thiourea-Copper(II) Complexes

| Compound | Substituents on Phenyl Ring | MIC (µg/mL) | Synergy with Streptomycin |

|---|---|---|---|

| 81 | 2-Bromo | 4–8 | Moderate |

| 83 | 4-Bromo | 2–4 | High |

| 84 | 3-Chloro-4-fluoro | 2–4 | High |

| 85 | 3,4-Dichloro | 4–8 | Moderate |

Pyridinyl vs. Phenyl Substituents

1-(3-Bromopyridin-2-yl)-3-(6-chloropyridin-3-yl)thiourea (CAS: 1206640-97-2) differs from the target compound by replacing the phenyl ring with a pyridinyl group. Pyridine rings introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities. While biological data for this compound is unavailable, structural analogs suggest that pyridinyl substituents may enhance solubility or metal-binding affinity compared to purely aromatic systems. However, the ortho-bromophenyl group in 1-(2-bromophenyl)-3-pyridin-3-ylthiourea may provide steric hindrance that influences ligand geometry in metal complexes .

Reactivity and Functionalization

This compound shares synthetic pathways with other thioureas, such as the conversion of 1-(2-bromophenyl)-3-butythiourea into tetrazole derivatives via cyclization . The bromine atom’s ortho position may sterically hinder such reactions compared to para-substituted analogs, though this remains unexplored in the literature.

Electron-Withdrawing Effects

Comparatively, nitro and chloro groups in compounds 84 and 85 exert stronger electron-withdrawing effects, correlating with improved antitubercular performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.